molecular formula C4H4BrF3O2 B1371618 2-Bromo-4,4,4-trifluorobutanoic acid CAS No. 882050-69-3

2-Bromo-4,4,4-trifluorobutanoic acid

Cat. No.: B1371618
CAS No.: 882050-69-3
M. Wt: 220.97 g/mol
InChI Key: RUKHEOCYZLWSQX-UHFFFAOYSA-N
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Description

2-Bromo-4,4,4-trifluorobutanoic acid (CAS 882050-69-3) is a fluorinated organic compound classified as a PFAS substance . This compound serves as a valuable synthetic intermediate and building block in organic synthesis, pharmaceutical research, and agrochemical development. The molecular structure incorporates both a bromo substituent and a trifluoromethyl group, making it a versatile precursor for various chemical transformations. Researchers utilize this compound in the synthesis of more complex molecules, including peptide compounds containing sterically hindered amino acids and other bioactive molecules. As a fluorinated building block, it is particularly useful for introducing trifluoromethyl groups into target molecules, which can significantly alter their metabolic stability, lipophilicity, and binding characteristics. The compound is offered with high purity levels up to 99% and is strictly for research purposes in laboratory settings only. This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF3O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKHEOCYZLWSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660327
Record name 2-Bromo-4,4,4-trifluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882050-69-3
Record name 2-Bromo-4,4,4-trifluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4,4,4 Trifluorobutanoic Acid

Direct Bromination Approaches to α-Bromocarboxylic Acids

The most prominent method for the direct α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgbyjus.commasterorganicchemistry.com This well-established reaction allows for the selective bromination of the α-carbon of a carboxylic acid. The reaction is typically carried out by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. nrochemistry.comalfa-chemistry.commanac-inc.co.jp

The mechanism of the HVZ reaction involves the in situ formation of an acyl bromide, which is crucial as it can readily enolize. libretexts.orglibretexts.org The enol form of the acyl bromide then reacts with bromine to yield the α-bromo acyl bromide. Subsequent hydrolysis of this intermediate produces the final α-bromo carboxylic acid. wikipedia.orgmasterorganicchemistry.com Due to the formation of an enol intermediate, if the α-carbon is a stereocenter, the reaction will result in a racemic mixture. libretexts.orglibretexts.org

For the synthesis of 2-Bromo-4,4,4-trifluorobutanoic acid, the starting material would be 4,4,4-trifluorobutanoic acid. The reaction conditions are generally harsh, often requiring high temperatures and extended reaction times. byjus.comalfa-chemistry.com

Table 1: Typical Reagents and Conditions for the Hell-Volhard-Zelinsky Reaction.
ReagentRoleTypical Conditions
Carboxylic Acid (e.g., 4,4,4-trifluorobutanoic acid)Substrate-
Bromine (Br₂)Brominating AgentOne molar equivalent or slight excess
Phosphorus Tribromide (PBr₃) or Red Phosphorus (P)CatalystCatalytic amount
WaterFor hydrolysis of the α-bromo acyl bromideAqueous workup

Strategies for Trifluoromethyl Group Incorporation

An alternative approach to the synthesis of this compound involves introducing the trifluoromethyl group at a strategic point in the synthetic sequence.

Trifluoromethylation of Precursors

Modern synthetic methods allow for the direct trifluoromethylation of organic molecules. mdpi.com These reactions often involve copper-catalyzed processes. nih.govbeilstein-journals.org For instance, a suitable precursor, such as a 2-bromobutanoic acid derivative, could potentially be trifluoromethylated. However, these methods are often complex and may have limitations regarding substrate scope and functional group tolerance. Decarboxylative trifluoromethylation of carboxylic acids is also a known transformation, but this would not be suitable for the direct synthesis of the target molecule as it would result in a shorter carbon chain. organic-chemistry.org

Utilization of Trifluoroethyl Iodide in Alkylation Reactions

A plausible route involves the use of 2,2,2-trifluoroethyl iodide as a source of the trifluoromethyl group. This can be achieved through the alkylation of a malonic ester derivative. libretexts.orglibretexts.org For example, diethyl malonate can be deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate can then react with 2,2,2-trifluoroethyl iodide in an Sₙ2 reaction to introduce the trifluoroethyl group. libretexts.org Subsequent hydrolysis of the ester groups followed by decarboxylation would yield 4,4,4-trifluorobutanoic acid. libretexts.org This acid could then be subjected to α-bromination via the Hell-Volhard-Zelinsky reaction as described in section 2.1. A similar alkylation approach has been successfully employed in the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, where a chiral glycine (B1666218) equivalent is alkylated with trifluoroethyl iodide. nih.gov

Table 2: Malonic Ester Synthesis Approach to a Precursor of the Target Compound.
StepReagentsIntermediate/Product
1. Enolate FormationDiethyl malonate, Sodium ethoxideDiethyl malonate enolate
2. Alkylation2,2,2-Trifluoroethyl iodideDiethyl (2,2,2-trifluoroethyl)malonate
3. Hydrolysis and DecarboxylationAqueous acid, Heat4,4,4-Trifluorobutanoic acid
4. BrominationBr₂, PBr₃This compound

Synthesis via Halogen Exchange or Substitution Reactions

The introduction of the bromine atom can also be accomplished through halogen exchange or substitution reactions on a suitably functionalized precursor.

Nucleophilic Substitution Pathways for Bromine Introduction

One potential pathway involves the nucleophilic substitution of a leaving group at the α-position of a 4,4,4-trifluorobutanoic acid derivative. A common precursor for such a reaction would be 2-hydroxy-4,4,4-trifluorobutanoic acid. The hydroxyl group can be converted into a good leaving group, such as a tosylate, or directly substituted using a reagent like hydrobromic acid (HBr) or phosphorus tribromide. manac-inc.co.jp α-Bromo carboxylic acids are known to be valuable synthetic intermediates due to the enhanced reactivity of the α-carbon towards Sₙ2 reactions. libretexts.org

Electrophilic Reactivity of Bromine in Synthetic Pathways

Electrophilic bromination is another viable strategy. This typically involves the reaction of an enol or enolate with an electrophilic bromine source. sci-hub.se In the context of synthesizing this compound, an ester of 4,4,4-trifluorobutanoic acid could be treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate could then be quenched with an electrophilic bromine source like N-bromosuccinimide (NBS) or bromine (Br₂) to introduce the bromine atom at the α-position. Subsequent hydrolysis of the ester would yield the desired product. The success of this approach would depend on the stability of the enolate and the relative rates of competing side reactions.

Preparation from Related Trifluorobutanoic Acid Derivatives

The synthesis of this compound can be approached from readily available precursors such as 4,4,4-trifluorobutanoic acid and its ethyl ester derivative. These methods involve direct bromination or a two-step process of bromination followed by hydrolysis.

Modification of 4,4,4-Trifluorobutanoic Acid

A classic method for the α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. nrochemistry.comorganic-chemistry.orgbyjus.com The reaction proceeds through the in-situ formation of an acyl bromide, which then tautomerizes to an enol. wikipedia.orgmasterorganicchemistry.com This enol intermediate readily reacts with bromine at the α-position. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the α-bromo acyl bromide yields the desired this compound. wikipedia.org

The general steps of the Hell-Volhard-Zelinsky reaction are as follows:

Acyl Bromide Formation : The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide. wikipedia.org

Enolization : The acyl bromide tautomerizes to its enol form. wikipedia.org

α-Bromination : The enol reacts with bromine to introduce a bromine atom at the alpha-carbon. wikipedia.org

Hydrolysis : The resulting α-bromo acyl bromide is hydrolyzed to the α-bromo carboxylic acid. wikipedia.org

While specific literature detailing the HVZ reaction for 4,4,4-trifluorobutanoic acid is not prevalent, the established mechanism of the HVZ reaction provides a viable synthetic route.

Derivatization of Ethyl 2-Bromo-4,4,4-trifluorobutanoate

An alternative and common route to this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 2-bromo-4,4,4-trifluorobutanoate. This ester is commercially available and can be synthesized through various methods. The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions.

Alkaline hydrolysis, for instance, involves reacting the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction is typically carried out in a two-phase medium and can be accelerated by a phase-transfer catalyst. researchgate.net The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of the carboxylate salt, which is then protonated in a subsequent acidic workup to yield the final carboxylic acid.

Asymmetric Synthesis of Chiral Analogues and Derivatives

The synthesis of chiral derivatives of this compound, particularly its amino analogue, is of significant interest due to their potential applications in medicinal chemistry. Various asymmetric strategies have been developed to control the stereochemistry at the α-carbon.

Enantioselective Approaches to 2-Amino-4,4,4-trifluorobutanoic Acid

Enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid is a valuable building block for the synthesis of peptides and other biologically active molecules. mdpi.comnih.govresearchgate.net One prominent method for its asymmetric synthesis involves the alkylation of a chiral glycine Schiff base complex. mdpi.com For instance, a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary can be alkylated with 1,1,1-trifluoro-2-iodoethane. mdpi.com The chiral auxiliary directs the stereochemical outcome of the alkylation, leading to a high diastereomeric excess of the desired product. mdpi.com Subsequent hydrolysis of the complex removes the chiral auxiliary and the metal, yielding the enantiomerically enriched amino acid. mdpi.com

Another approach involves the Sharpless asymmetric dihydroxylation of a trifluoromethylated alkene, followed by a series of transformations including nucleophilic opening of a cyclic sulfate (B86663) with an azide, hydrogenation, and oxidation to afford the final amino acid. nih.gov

Chiral Auxiliary-Mediated Synthesis with Ni(II) Complexes

The use of chiral Ni(II) complexes of Schiff bases has emerged as a powerful and widely used methodology for the asymmetric synthesis of a variety of tailor-made α-amino acids, including fluorinated ones. beilstein-journals.orgresearchgate.netchemrxiv.orgresearchgate.net This strategy relies on the high stereoselectivity achieved during the alkylation of a prochiral glycine-derived Ni(II) complex. beilstein-journals.orgresearchgate.net

The general approach involves:

Formation of a Schiff base between glycine and a chiral auxiliary, typically a proline derivative.

Complexation with Ni(II) to form a rigid, square-planar complex.

Alkylation of the glycine α-carbon with an electrophile (e.g., a trifluoromethylated alkyl halide). The chiral auxiliary effectively shields one face of the complex, directing the incoming electrophile to the opposite face. beilstein-journals.org

Hydrolysis of the resulting complex to release the desired α-amino acid with high enantiomeric purity. beilstein-journals.org

This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with excellent enantiomeric excess (>94% ee). chemrxiv.org

Table 1: Asymmetric Synthesis of Fluorinated Amino Acids using Chiral Ni(II) Complexes
Fluorinated Amino AcidAlkylating AgentDiastereomeric Excess (de)Enantiomeric Excess (ee)Reference
(S)-2-Amino-4,4,4-trifluorobutanoic acidCF₃CH₂I>99%>99% mdpi.com
Fmoc-MfeGlyFCH₂I>92%>94% chemrxiv.org
Fmoc-DfeGlyF₂CHCH₂I>92%>94% chemrxiv.org

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomer of a product. This technique is particularly relevant for the synthesis of chiral α-amino acids from racemic α-bromo esters. researchgate.netkoreascience.kr The process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step.

In the context of synthesizing chiral derivatives of this compound, a racemic α-bromo ester can be subjected to nucleophilic substitution with a chiral nucleophile or in the presence of a chiral catalyst. researchgate.netkoreascience.kr As one enantiomer of the α-bromo ester reacts faster to form the product, the remaining unreacted enantiomer is continuously racemized, eventually allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.

For instance, the dynamic kinetic resolution of α-bromo esters has been achieved using chiral α-amino esters as nucleophiles in the presence of tetrabutylammonium (B224687) iodide (TBAI) and a base like diisopropylethylamine (DIEA). researchgate.netkoreascience.kr This approach has been successful in producing various α-amino acid derivatives with high diastereoselectivity.

Table 2: Dynamic Kinetic Resolution of α-Bromo Esters for the Synthesis of α-Amino Acid Derivatives
α-Bromo Ester SubstrateNucleophileDiastereomeric Ratio (dr)Reference
(αRS)-α-bromo-α-phenylacetatep-Anisidine97:3
(αRS)-α-bromo-α-(p-chlorophenyl)acetatep-Anisidine97:3
(αRS)-α-bromo-propionatep-Anisidine93:7

Reactivity and Reaction Mechanisms of 2 Bromo 4,4,4 Trifluorobutanoic Acid

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom bonded to the bromine, known as the α-carbon, is a key site for nucleophilic substitution reactions. This reactivity is a consequence of the properties of both the bromine atom and the adjacent trifluoromethyl group.

In nucleophilic substitution reactions, an incoming nucleophile replaces a leaving group on the substrate. The efficiency of this reaction is highly dependent on the ability of the leaving group to depart. The bromide ion (Br⁻) is considered an excellent leaving group because it is the conjugate base of a strong acid (hydrobromic acid, HBr) and can stabilize the negative charge effectively due to its size and polarizability.

The carbon-bromine bond in 2-Bromo-4,4,4-trifluorobutanoic acid is polarized, with the carbon atom carrying a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-). This polarity makes the α-carbon electrophilic and susceptible to attack by nucleophiles (electron-pair donors). google.com When a nucleophile attacks the α-carbon, the C-Br bond breaks, and the bromine atom departs as a stable bromide ion. google.com This process is fundamental to the synthetic utility of α-bromo acids.

The trifluoromethyl (CF₃) group, located on the β-carbon, exerts a powerful influence on the reactivity of the α-carbon through its strong electron-withdrawing inductive effect (-I effect). This effect arises from the high electronegativity of the three fluorine atoms. mdpi.com

The primary consequences of this inductive effect are:

Increased Electrophilicity: The CF₃ group withdraws electron density from the rest of the molecule, making the α-carbon even more electron-deficient and thus more attractive to incoming nucleophiles.

Stabilization of Transition States: In an Sₙ2 reaction mechanism, the incoming nucleophile attacks the α-carbon at the same time as the bromide leaving group departs. The electron-withdrawing CF₃ group helps to stabilize the developing negative charge in the transition state, thereby lowering the activation energy and accelerating the rate of reaction.

Destabilization of Carbocation Intermediates: The CF₃ group would strongly destabilize any potential carbocation intermediate at the α-carbon that would form in an Sₙ1 reaction. This makes an Sₙ1 pathway highly unfavorable, meaning that nucleophilic substitution on this compound is expected to proceed almost exclusively via an Sₙ2 mechanism. Studies on related fluorinated compounds have highlighted the significant impact of fluorine substituents on radical and polar reactions. acs.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is another key reactive center in the molecule, allowing for classic transformations such as esterification and amidation, as well as decarboxylation under specific conditions.

Like other carboxylic acids, this compound can be readily converted into its corresponding esters and amides. These reactions are fundamental in organic synthesis for protecting the carboxylic acid group or for creating new functional molecules.

Esterification: This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction is an equilibrium process, and water is removed to drive it to completion. The ethyl ester of this compound is a known derivative, confirming the viability of this reaction. scbt.comchemicalbook.com

Amidation: The formation of amides generally requires activation of the carboxylic acid, as amines are less reactive nucleophiles than alcohols. A common method involves converting the carboxylic acid to a more reactive acyl chloride (using reagents like thionyl chloride, SOCl₂) followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents can be used to facilitate the reaction directly. The synthesis of α-CF₃ amides is of significant interest in medicinal chemistry. nih.gov

Interactive Table: General Esterification and Amidation Reactions

Reaction TypeReactant 1Reactant 2Catalyst/ReagentProduct
Esterification This compoundAlcohol (R-OH)Acid (e.g., H₂SO₄)2-Bromo-4,4,4-trifluorobutanoate ester
Amidation This compoundAmine (R-NH₂)Coupling Agent or conversion to Acyl HalideN-substituted-2-bromo-4,4,4-trifluorobutanamide

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). For most simple carboxylic acids, this reaction requires high temperatures and is often difficult. However, various modern synthetic methods, particularly those involving photoredox catalysis, can facilitate decarboxylation under milder conditions. organic-chemistry.org

While specific decarboxylation pathways for this compound are not widely reported, general principles suggest that it would require specialized conditions. The electron-withdrawing nature of the bromine and trifluoromethyl groups would influence the stability of any radical or ionic intermediates formed during a potential decarboxylation process. frontiersin.org For instance, photocatalytic methods have been developed for the decarboxylative trifluoromethylation of carboxylic acids, showcasing a modern approach to transforming the carboxyl group. nih.gov

Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its exceptional stability and is generally considered to be chemically inert. This inertness is due to the immense strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. mdpi.com

Consequently, chemical transformations that directly alter the CF₃ group in compounds like this compound are rare and require harsh reaction conditions or highly specialized reagents. Most synthetic strategies in fluorinated compounds focus on installing the CF₃ group rather than modifying it once it is in place. researchgate.netnih.gov While some transformations of CF₃ groups have been achieved in specific contexts, they are not general reactions and would not be expected to occur under standard laboratory conditions for this molecule.

Stability and Reactivity of the CF3 Group

The trifluoromethyl (CF3) group is a critical determinant of the chemical identity and reactivity of this compound. Its properties stem from the high electronegativity of fluorine atoms and the resulting strength of the carbon-fluorine bonds.

Stability: The CF3 group is renowned for its high thermal and chemical stability. This robustness is attributed to the exceptional strength of the C-F bond, which is the strongest single bond to carbon. rsc.org This stability means the CF3 group remains intact under many reaction conditions, making it a reliable component in complex synthesis. Generally, trifluoromethyl groups are considered inert functional groups.

Inductive Effect: Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms makes the CF3 group one of the most powerful electron-withdrawing groups in organic chemistry. nih.govvaia.com This strong inductive (-I) effect polarizes the carbon skeleton, pulling electron density away from adjacent atoms. vaia.com This electron withdrawal increases the electrophilicity of nearby carbon centers and enhances the acidity of protons on the α-carbon and the carboxylic acid group itself. nih.govwikipedia.org

Influence on Acidity: The electron-withdrawing nature of the CF3 group stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid, thereby increasing its acidity compared to its non-fluorinated analogs. wikipedia.orgquora.com

Steric and Lipophilic Effects: The CF3 group is significantly larger than a hydrogen atom and comparable in size to a methyl group. It is often used in medicinal chemistry to adjust steric properties. wikipedia.org Furthermore, it substantially increases the lipophilicity of the molecule, which can influence its solubility and interactions in biological systems. tcichemicals.com

The table below summarizes the key properties imparted by the CF3 group.

PropertyDescriptionConsequence for Reactivity
Bond Strength The C-F bond is exceptionally strong (BDE ~109 kcal/mol). rsc.orgHigh thermal and chemical stability; the group remains intact during many reactions.
Electronegativity The CF3 group has a high group electronegativity, intermediate between F and Cl. wikipedia.orgPowerful electron-withdrawing inductive effect (-I). nih.govquora.com
Acidity Enhancement Stabilizes the conjugate base of adjacent acidic protons.Increases the acidity of the carboxylic acid and the α-hydrogen. wikipedia.org
Lipophilicity Significantly increases the molecule's hydrophobicity. tcichemicals.comAffects solubility and intermolecular interactions.

Potential for Further Fluorination or Defluorination

While the CF3 group is stable, it is not entirely inert, and its modification through further fluorination or, more commonly, defluorination, represents a potential pathway for derivatization.

Further Fluorination: The direct fluorination of the C-H bonds in this compound is a challenging prospect. The existing electron-withdrawing groups (Br and CF3) deactivate the adjacent C-H bonds towards electrophilic attack. While methods exist for the direct fluorination of carboxylic acids, they often require specific directing groups or catalytic systems that may not be compatible with the substrate. chemrxiv.org The conversion of the carboxylic acid itself into a CF3 group is a known transformation using reagents like sulfur tetrafluoride, but this would fundamentally alter the molecule. chimia.ch Given the stability of the C-F bonds, adding more fluorine atoms to the already perfluorinated methyl group is not a feasible reaction pathway.

Defluorination: The removal of fluorine atoms from a CF3 group is a more synthetically accessible transformation, though it often requires specific and harsh conditions. ccspublishing.org.cn Such reactions are of increasing interest as they provide access to valuable difluoromethyl (CF2) and monofluoromethyl (CF) containing compounds. rsc.orgccspublishing.org.cn

Potential defluorination pathways include:

Reductive Defluorination: This can be achieved using strong reducing agents like metal hydrides or through electrochemical methods. ccspublishing.org.cnnih.gov The mechanism often involves single-electron reduction to generate a radical anion, which then eliminates a fluoride (B91410) ion. ccspublishing.org.cn

Photocatalytic Defluorination: Recent advances have utilized photocatalysts, such as dihydroacridine derivatives, to selectively cleave a single C-F bond under mild, light-induced conditions. bohrium.com

Base-Promoted Defluorination: In certain aromatic systems, strong bases can promote the elimination of fluoride, particularly when an intramolecular nucleophile is present to trap the resulting difluoro intermediate. researchgate.net While less common for aliphatic systems lacking conjugation, strong basic conditions could potentially lead to decomposition pathways involving fluoride elimination.

Lewis or Brønsted Acid-Catalyzed Defluorination: Strong acids can protonate a fluorine atom, facilitating its departure as HF and generating a carbocationic intermediate, which can then react further. nih.gov

The challenge in defluorination lies in controlling the process, as the C-F bond strength decreases with successive fluorine removal, often leading to over-reduction unless selective methods are employed. rsc.orgccspublishing.org.cn

Cross-Coupling Reactions and Derivative Synthesis

The bromine atom at the α-position of this compound serves as a versatile handle for constructing more complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond in the title compound is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron compound (e.g., a boronic acid or trifluoroborate salt) in the presence of a palladium catalyst and a base. nih.gov This method is widely used for its mild conditions and tolerance of various functional groups, including carboxylic acids. nih.gov The reaction of this compound with an aryl or alkyl boronic acid could yield α-aryl or α-alkyl-4,4,4-trifluorobutanoic acids.

Other Cross-Coupling Reactions:

Heck Reaction: Involves coupling with an alkene, though this is more common for aryl and vinyl halides.

Sonogashira Coupling: Couples the bromide with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Forms a C-N bond by coupling with an amine.

The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for this specific substrate. The electron-withdrawing nature of the adjacent CF3 and COOH groups can influence the reactivity of the C-Br bond.

Coupling ReactionCoupling PartnerProduct Type
Suzuki-Miyaura R-B(OH)2α-Substituted-4,4,4-trifluorobutanoic acid
Sonogashira R-C≡CHα-Alkynyl-4,4,4-trifluorobutanoic acid
Buchwald-Hartwig R2NHα-Amino-4,4,4-trifluorobutanoic acid

Formation of Complex Fluorinated Compounds

This compound is a valuable building block for synthesizing more elaborate fluorinated molecules, which are of significant interest in medicinal and materials chemistry.

The cross-coupling reactions described above are a primary route to these complex derivatives. For instance, coupling the acid with various functionalized arylboronic acids can generate a library of α-aryl trifluorinated butanoic acids. nih.gov

Furthermore, the carboxylic acid moiety can be transformed to create other functional groups. For example:

Amide Formation: Reaction with amines (using coupling agents like DCC or EDC) yields amides.

Esterification: Reaction with alcohols produces esters.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then undergo further functionalization.

By combining transformations at both the α-bromo and the carboxylic acid positions, a diverse array of complex fluorinated compounds can be synthesized from this single starting material. nih.govorganic-chemistry.org

Aza-Michael Addition Reactions with Related α,β-Unsaturated Esters

The Aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. eurekaselect.com this compound is not a direct substrate for this reaction. However, it is a key precursor to the required α,β-unsaturated ester.

Formation of the Michael Acceptor: The corresponding α,β-unsaturated ester, ethyl 4,4,4-trifluorocrotonate, can be synthesized from this compound. This typically involves two steps:

Esterification: The carboxylic acid is first converted to its corresponding ester (e.g., the ethyl ester) by reacting with ethanol (B145695) under acidic conditions.

Elimination: The resulting α-bromo ester is then treated with a non-nucleophilic base (e.g., DBU or triethylamine) to induce the elimination of hydrogen bromide (HBr), forming the carbon-carbon double bond of the α,β-unsaturated ester.

The Aza-Michael Reaction: Once the β-trifluoromethyl-α,β-unsaturated ester is formed, it can act as a potent Michael acceptor. The strong electron-withdrawing CF3 group enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack.

The reaction involves the addition of a primary or secondary amine across the double bond, leading to the formation of a β-amino acid derivative. rsc.org This reaction can be performed under catalyst-free and solvent-free conditions, making it an efficient and green synthetic method. rsc.org The resulting trifluoromethylated β-amino acids are valuable building blocks for synthesizing fluorinated N-heterocycles, peptides, and other biologically active molecules. rsc.orgrsc.org

Oxidation and Reduction Pathways

The functional groups within this compound present distinct opportunities for oxidation and reduction reactions.

Oxidation: The carbon skeleton of this compound is generally resistant to oxidation due to the presence of electron-withdrawing groups and the high oxidation state of the carboxylic acid carbon. The CF3 group is exceptionally stable towards oxidation. Strong oxidizing conditions that could potentially cleave C-C bonds would likely lead to the decomposition of the molecule. Methods for preparing fluorinated carboxylic acids typically involve the oxidation of corresponding fluorinated alcohols, indicating the stability of the acid product to the oxidizing agents used. google.com

Reduction: Several parts of the molecule are susceptible to reduction:

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol (4,4,4-trifluoro-2-bromobutan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This opens up pathways to other derivatives via alcohol chemistry.

Reductive Debromination: The carbon-bromine bond can be cleaved to remove the bromine atom, yielding 4,4,4-trifluorobutanoic acid. This can be achieved using various methods, including catalytic hydrogenation (e.g., H2 with a Pd catalyst) or radical-based reducing agents like tributyltin hydride.

Reductive Defluorination: As discussed in section 3.3.2, the CF3 group can undergo reduction to a CF2H group under specific catalytic conditions, for example, using a combination of palladium and copper catalysts. rsc.org

The choice of reducing agent and reaction conditions allows for selective transformation of one functional group over another, providing controlled pathways to various derivatives.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

2-Bromo-4,4,4-trifluorobutanoic acid serves as a highly versatile building block in the construction of complex molecules, primarily due to the presence of both a bromine atom and a trifluoromethyl group. The bromine atom provides a reactive handle for a wide range of organic transformations, including nucleophilic substitution and cross-coupling reactions. researchgate.net This allows for the facile introduction of the trifluorobutanoic acid moiety into larger and more intricate molecular scaffolds. researchgate.net

The trifluoromethyl group, on the other hand, imparts unique properties to the resulting molecules. Its high electronegativity and steric bulk can significantly influence the electronic and conformational properties of a molecule, which can be advantageous in the design of bioactive compounds. iris-biotech.de While direct examples of complex molecules synthesized from this compound are not extensively documented in publicly available literature, the utility of analogous bromo- and fluoro-containing compounds is well-established. For instance, compounds like 2-bromo-4-fluorobenzonitrile (B1330171) are used as molecular scaffolds for active pharmaceutical ingredients (APIs), where the bromine allows for palladium-catalyzed cross-coupling reactions. ossila.com Similarly, other bromo-fluoro organic compounds are pivotal intermediates in the synthesis of a variety of bioactive natural products and their analogues. nih.gov The reactivity of the bromine atom in such compounds is a key feature that enables the construction of complex carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of novel chemical entities. researchgate.net

Precursor for Fluorinated Amino Acids and Peptides

One of the most significant applications of this compound is its role as a precursor in the synthesis of 2-Amino-4,4,4-trifluorobutanoic acid and its analogues. These fluorinated amino acids are of great interest in medicinal chemistry as they can act as bioisosteres of natural amino acids like leucine, offering enhanced metabolic stability and unique conformational properties when incorporated into peptides. mdpi.comresearchgate.net

A notable large-scale preparative method for (S)-2-Amino-4,4,4-trifluorobutanoic acid involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.comnih.gov This complex is then alkylated with a trifluoroethylating agent. mdpi.comnih.gov Although this specific example uses trifluoroethyl iodide, this compound or its derivatives could conceptually be employed in similar synthetic strategies. The resulting alkylated complex is subsequently disassembled to yield the desired fluorinated amino acid. mdpi.comnih.gov

Optimized Conditions for the Alkylation Step in the Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Precursor
ParameterCondition
Starting MaterialNi(II) complex of glycine Schiff base
Alkylating Agent1,1,1-trifluoro-2-iodoethane
BasePotassium Hydroxide (B78521) (KOH)
SolventDimethylformamide (DMF) / Methanol (MeOH)
Temperature20-35 °C
Reaction Time1 hour
Diastereomeric Excess (de)>99%

Once synthesized, 2-Amino-4,4,4-trifluorobutanoic acid and its analogues can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. mdpi.com The introduction of these fluorinated amino acids can significantly impact the properties of the resulting peptides. The trifluoromethyl group can enhance proteolytic stability, increase lipophilicity, and induce specific secondary structures such as β-turns. iris-biotech.de These modifications are highly desirable in the design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. iris-biotech.de The biosynthetic incorporation of a wide range of fluorinated amino acids into peptides and proteins has been demonstrated, highlighting the versatility of these building blocks in creating novel biomolecules with interesting properties. anu.edu.au

Intermediate in Medicinal Chemistry and Drug Discovery

The structural motifs derived from this compound are of considerable interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. iris-biotech.de

While specific bioactive formulations derived directly from this compound are not widely reported, the principles of medicinal chemistry strongly support its potential as a valuable intermediate. Halogenated compounds, in general, are crucial in the synthesis of complex molecules that can lead to the development of new drugs. The strategic placement of bromine and fluorine atoms can influence a molecule's interaction with biological targets. For example, other bromo-substituted compounds serve as precursors in the synthesis of analgesics, sedatives, and anticonvulsant drugs. chemicalbook.com The trifluoromethyl group is known to be a key component in a variety of bioactive compounds, including those with applications as pharmaceutical agents. organic-chemistry.org

Fluorinated compounds have been successfully designed as potent and selective enzyme inhibitors. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity of nearby functional groups, which can be critical for binding to the active site of an enzyme. researchgate.net While there are no specific examples of enzyme inhibitors derived directly from this compound in the reviewed literature, the broader class of fluorinated molecules has shown significant promise in this area. For instance, fluorinated ketones have been developed as strong inhibitors of proteases. researchgate.net The unique properties of the carbon-fluorine bond are often exploited to create transition-state analogues or irreversible inhibitors of enzymes. researchgate.net Therefore, derivatives of this compound represent a promising scaffold for the development of novel enzyme inhibitors and modulators.

Enhancement of Metabolic Stability in Drug Candidates

The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability. mdpi.commdpi.com The trifluoromethyl (-CF3) group, in particular, is known for its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond. mdpi.comresearchgate.net These characteristics make the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug in the body. mdpi.com

While direct research on the specific impact of this compound on the metabolic stability of drug candidates is not extensively documented in publicly available literature, the presence of the trifluoromethyl group suggests its potential as a building block for creating more metabolically robust pharmaceuticals. wechemglobal.com The alpha-bromo group provides a reactive handle for further chemical modifications, allowing for the incorporation of the trifluoroethyl moiety into a larger drug molecule. harsiddhiorganics.com The stability of the C-F bond can protect adjacent positions from enzymatic attack, a common pathway for drug metabolism. mdpi.com

Table 1: Physicochemical Properties of the Trifluoromethyl Group Influencing Metabolic Stability

Property Description Implication for Drug Design
High C-F Bond Energy The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. mdpi.com Increased resistance to metabolic cleavage and oxidation. mdpi.com
Electron-Withdrawing Nature The -CF3 group is a strong electron-withdrawing group. researchgate.net Can alter the electronic properties of a molecule, potentially deactivating metabolically labile sites. mdpi.com
Lipophilicity The -CF3 group can increase the lipophilicity of a molecule. researchgate.net May enhance cell membrane permeability and binding affinity to target proteins. mdpi.com

| Steric Effects | The size of the -CF3 group can shield neighboring parts of a molecule from enzymatic attack. | Can block access of metabolic enzymes to susceptible sites. |

Applications in Agrochemical and Dyestuff Industries

Agrochemicals: Fluorinated compounds play a crucial role in the modern agrochemical industry, with many successful herbicides, insecticides, and fungicides containing fluorine atoms or trifluoromethyl groups. nih.govnumberanalytics.comnumberanalytics.com The introduction of fluorine can enhance the efficacy, selectivity, and stability of these agents. numberanalytics.comccspublishing.org.cn Although specific applications of this compound in commercial agrochemicals are not well-documented, its structure suggests its potential as an intermediate in the synthesis of new crop protection agents. nih.gov The trifluoromethyl group is a key component in many active ingredients, contributing to their biological activity. nih.gov

Dyestuff Industries: The use of brominated compounds in the dyestuff industry has a long history, with bromine-containing molecules sometimes exhibiting unique color properties and improved fastness. winchemistry.comcompoundchem.com Bromine can be introduced into dye molecules to alter their shade or to provide a reactive site for binding to fabrics. google.comresearchgate.net There is currently a lack of specific information in the scientific literature regarding the use of this compound in the synthesis of dyes. However, its bifunctional nature, possessing both a carboxylic acid and a bromine atom, could theoretically allow for its incorporation into dye structures, although this remains a speculative application without direct research evidence.

Table 2: General Roles of Fluorine and Bromine in Agrochemicals and Dyestuffs

Element/Group Industry General Function
Trifluoromethyl (-CF3) Agrochemicals Enhanced biological activity, metabolic stability, and lipophilicity. numberanalytics.comnumberanalytics.com
Bromine Agrochemicals Used in the synthesis of some pesticides and herbicides. harsiddhiorganics.com

| Bromine | Dyestuffs | Can act as a mordant and may influence the color and fastness of dyes. winchemistry.com |

Role in Material Science (e.g., Polymer Science, Electronic Materials)

Polymer Science: Fluorinated polymers are well-known for their unique properties, including high thermal stability, chemical inertness, low surface energy, and specific electrical properties. sciengine.comresearchgate.netacs.org These characteristics make them valuable in a wide range of applications, from non-stick coatings to high-performance films. rsc.orgnih.gov While there is no direct evidence of this compound being used as a monomer for polymerization, its structure presents possibilities. The carboxylic acid and bromo functionalities could potentially be used to introduce the trifluoroethyl group into polymer backbones or as a pendant group, which could impart desirable fluoropolymer properties to the resulting material.

Electronic Materials: Organofluorine compounds are increasingly being investigated for their use in electronic materials. alfa-chemistry.comrsc.orgnih.gov The high electronegativity of fluorine can influence the electronic properties of organic molecules, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. rsc.orgresearchgate.net The introduction of fluorine can lower the HOMO and LUMO energy levels of materials, which can improve charge injection and transport, as well as enhance the material's oxidative stability. rsc.orgnumberanalytics.com The potential for this compound in this field would lie in its use as a synthetic precursor for more complex fluorinated organic semiconductors.

Table 3: Potential Contributions of this compound Moiety to Material Properties

Material Type Potential Contribution of Trifluoroethyl Group Potential Role of Bromo and Carboxyl Groups
Polymers Increased thermal and chemical stability, low surface energy, hydrophobicity. sciengine.comresearchgate.net Reactive sites for polymerization or grafting.

| Electronic Materials | Modification of electronic energy levels (HOMO/LUMO), enhanced stability. rsc.org | Synthetic handles for building larger conjugated systems. |

Computational and Theoretical Studies

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is instrumental in understanding the electronic structure and reactivity of 2-Bromo-4,4,4-trifluorobutanoic acid. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the molecule's behavior in chemical reactions.

For a carboxylic acid, the HOMO is typically localized on the oxygen atoms of the carboxyl group, specifically the non-bonding p-orbitals. quora.com This suggests that the carboxyl group is a likely site for electrophilic attack. Conversely, the LUMO is generally a π* anti-bonding orbital associated with the carbonyl group (C=O), with a significant coefficient on the carbonyl carbon. quora.com This indicates that the carbonyl carbon is susceptible to nucleophilic attack.

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the bromine atom significantly influences the energies of these frontier orbitals. The strong inductive effect of the trifluoromethyl group and the bromine atom lowers the energy of both the HOMO and LUMO. A lower HOMO energy implies greater stability and lower reactivity towards electrophiles. A lower LUMO energy suggests increased electrophilicity of the molecule, making it more susceptible to nucleophilic attack, particularly at the α-carbon bearing the bromine atom.

Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may also be a feature of this compound's interactions. nih.gov MO theory can elucidate the nature of these interactions, which are driven by donor-acceptor and electrostatic contributions. nih.govresearchgate.net

A summary of the expected characteristics of the frontier molecular orbitals is presented in the table below.

Molecular OrbitalExpected LocalizationInfluence of Substituents (-Br, -CF₃)Predicted Reactivity
HOMO Oxygen atoms of the carboxyl groupLowered energy, increased stabilityReduced reactivity towards electrophiles
LUMO Carbonyl carbon and α-carbonLowered energy, increased electrophilicityIncreased susceptibility to nucleophilic attack

Density Functional Theory (DFT) Analyses of Reaction Energetics

Density Functional Theory (DFT) is a versatile computational method for studying the energetics and mechanisms of chemical reactions. For this compound, DFT calculations can provide valuable data on various transformations.

One key application of DFT is in the study of decarboxylative halogenation , a fundamental reaction for the synthesis of organic halides from carboxylic acids. acs.org DFT can be used to model the reaction pathway, identify transition states, and calculate activation energies for the conversion of this compound to the corresponding 1,1,1-trifluoro-3-bromopropane. Such calculations would help in understanding the reaction mechanism and optimizing reaction conditions.

Similarly, DFT can be employed to investigate the energetics of nucleophilic substitution reactions at the α-carbon. The displacement of the bromide ion by a nucleophile is a characteristic reaction of α-halo acids. wikipedia.org DFT calculations can predict the reaction barriers and thermodynamics for various nucleophiles, providing insights into the reactivity and synthetic utility of this compound.

The table below outlines potential applications of DFT in studying the reaction energetics of this compound.

Reaction TypeInformation from DFT CalculationsPotential Insights
Decarboxylative HalogenationTransition state structures, activation energies, reaction thermodynamicsMechanistic understanding, prediction of reaction feasibility and selectivity
Nucleophilic SubstitutionReaction energy profiles for different nucleophilesReactivity trends, prediction of product formation
Acid DissociationCalculation of pKa valuesUnderstanding of acidity and behavior in solution

Conformational Analysis and Stereochemical Prediction

The conformational landscape of this compound is primarily determined by the rotation around the C-C bonds. Of particular interest is the conformation of the carboxylic acid group, which can exist in syn and anti forms, referring to the dihedral angle of the O=C-O-H bond. nih.govic.ac.uk While the syn conformation is generally more stable for carboxylic acids due to intramolecular hydrogen bonding, the presence of bulky and electronegative substituents could influence this preference. nih.gov

Computational methods, such as DFT, can be used to calculate the relative energies of the different conformers and the energy barriers for their interconversion. nih.gov Such studies would reveal the most stable conformations of this compound in the gas phase and in different solvents.

The molecule possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers (R and S). While computational methods cannot predict the specific rotation of a newly synthesized compound, they can be used to predict the stereochemical outcome of asymmetric syntheses. For instance, if a chiral catalyst is used to introduce the bromine atom, theoretical calculations can help rationalize the observed enantioselectivity. eurekalert.org

Conformational FeatureDescriptionComputational Approach
Carboxylic Acid GroupSyn and anti conformers based on the O=C-O-H dihedral angle.DFT energy calculations to determine relative stabilities.
Cα-Cβ Bond RotationRotamers resulting from rotation around the bond connecting the chiral center and the trifluoromethyl group.Potential energy surface scans to identify stable rotamers.
StereochemistryPresence of a chiral center at the α-carbon leading to R and S enantiomers.Modeling of asymmetric reactions to predict enantiomeric excess.

Molecular Dynamics Simulations for Biological Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids. semanticscholar.org Given that many organofluorine compounds exhibit biological activity, MD simulations could provide valuable insights into the potential interactions of this compound with biological targets. researchgate.netresearchgate.net

MD simulations can be used to model the binding of this compound to the active site of an enzyme. semanticscholar.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the ligand-protein complex. nih.gov By understanding these interactions, it may be possible to predict the inhibitory potential of the compound.

Furthermore, MD simulations can be used to study the permeation of this compound across biological membranes. The lipophilicity conferred by the trifluoromethyl group can enhance membrane permeability, and MD simulations can model this process at an atomic level. scispace.com

The table below summarizes the potential applications of MD simulations for this compound.

Application AreaSimulation DetailsPotential Outcomes
Protein-Ligand BindingDocking of the molecule into an enzyme active site followed by MD simulation.Identification of key binding interactions, prediction of binding affinity.
Membrane PermeationSimulation of the molecule in a lipid bilayer system.Understanding of membrane transport mechanisms and permeability.
Conformational Dynamics in SolutionSimulation of the molecule in an aqueous environment.Characterization of the conformational flexibility and solvent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a single compound cannot be used to build a QSAR model, this approach would be highly relevant for a series of derivatives of this compound.

To develop a QSAR model, a set of derivatives would be synthesized, and their biological activity (e.g., enzyme inhibition) would be measured. Then, a variety of molecular descriptors would be calculated for each derivative. These descriptors can be quantum chemical, such as HOMO and LUMO energies, or empirical, such as lipophilicity (logP) and molar refractivity. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. beilstein-journals.org

QSAR Modeling StepDescriptionRelevant Molecular Descriptors
Data Set GenerationSynthesis and biological testing of a series of derivatives.IC₅₀, EC₅₀, etc.
Descriptor CalculationComputation of various physicochemical and quantum chemical properties.logP, molar refractivity, HOMO/LUMO energies, dipole moment.
Model DevelopmentStatistical correlation of descriptors with biological activity.Multiple linear regression, partial least squares, machine learning.
Model Validation and PredictionAssessment of the model's predictive power and its application to new compounds.Prediction of activity for untested derivatives.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-Bromo-4,4,4-trifluorobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the molecule. The proton on the carbon bearing the bromine atom (α-carbon) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons would also exhibit a complex splitting pattern due to coupling with the α-proton and the protons on the trifluoromethyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on the carbon skeleton. Distinct peaks are expected for the carboxylic acid carbon, the α-carbon attached to the bromine, the β-carbon, and the carbon of the trifluoromethyl group. The chemical shifts would be influenced by the electronegativity of the attached bromine and fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): This technique is particularly informative for fluorinated compounds. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would confirm the presence of the CF₃ group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C-F and C-Br stretching vibrations would appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show the molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic [M+2]⁺ peak of nearly equal intensity, arising from the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine, the carboxyl group, and other small fragments.

Spectroscopic Technique Expected Observations for this compound
¹H NMRMultiplets for the α-proton and β-methylene protons.
¹³C NMRDistinct signals for the four unique carbon atoms.
¹⁹F NMRA triplet signal confirming the CF₃ group.
IR SpectroscopyBroad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1700-1725 cm⁻¹).
Mass SpectrometryMolecular ion peaks [M]⁺ and [M+2]⁺ in a ~1:1 ratio.

Chromatographic Methods (e.g., GC, HPLC)

Chromatographic techniques are crucial for assessing the purity of this compound and for separating it from any impurities.

Gas Chromatography (GC) can be used for purity assessment, although the high boiling point and polar nature of the carboxylic acid may necessitate derivatization to a more volatile ester form (e.g., methyl or ethyl ester) prior to analysis. A flame ionization detector (FID) is commonly used for quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile compounds like carboxylic acids. Reversed-phase HPLC with a C18 column is a common approach. The mobile phase typically consists of a mixture of water (often with an acidic modifier like formic or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually achieved using an ultraviolet (UV) detector, as the carboxylic acid group provides some UV absorbance.

Chromatographic Method Typical Conditions for Analysis
Gas Chromatography (GC)Derivatization to a volatile ester may be required.
High-Performance Liquid Chromatography (HPLC)Reversed-phase C18 column with a buffered aqueous/organic mobile phase and UV detection.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a measure of its absolute purity. For this compound (C₄H₄BrF₃O₂), the theoretical elemental composition can be calculated. The experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the purity of the sample. This technique involves the complete combustion of the sample, and the resulting gases (CO₂, H₂O, etc.) are quantified to determine the percentage of each element. Specific methods are required for the accurate determination of bromine and fluorine content.

Element Theoretical Percentage (%)
Carbon (C)21.74
Hydrogen (H)1.82
Bromine (Br)36.16
Fluorine (F)25.79
Oxygen (O)14.48

Chiral Analysis for Enantiomeric Purity Determination

Since the α-carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. Chiral analysis is necessary to determine the enantiomeric purity or to separate the racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for enantiomeric separation. This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Indirect Separation: Derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

The choice of the chiral column or derivatizing agent is critical and often requires methodological development to achieve optimal separation.

Future Directions and Emerging Research

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of 2-Bromo-4,4,4-trifluorobutanoic acid and related α-bromo fluorinated carboxylic acids is a key area of research. Traditional methods often rely on harsh reagents and conditions. Current efforts are geared towards more sustainable approaches, including organocatalysis and photocatalysis.

Organocatalytic methods offer a metal-free alternative for the asymmetric synthesis of fluorinated molecules. nih.govchimia.ch For instance, the use of chiral organocatalysts can facilitate the enantioselective fluorination of carbonyl compounds, a potential pathway to chiral derivatives of this compound. nih.govchimia.ch These methods often proceed under mild conditions and can provide high levels of stereocontrol.

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of fluorinated compounds. mdpi.comresearchgate.net This strategy utilizes light to drive chemical reactions, often with high efficiency and selectivity under mild conditions. mdpi.com Photocatalytic methods could be developed for the direct C-H fluorination or bromination of suitable precursors to afford this compound, minimizing the need for pre-functionalized starting materials. rsc.org

Recent advancements in the synthesis of related α-trifluoromethyl carboxylic acids and esters also provide valuable insights. These include multicomponent coupling reactions and the use of novel trifluoromethylating agents, which could potentially be adapted for the synthesis of the target molecule. researchgate.netorganic-chemistry.org

Exploration of New Catalytic Transformations

The bromine atom and the trifluoromethyl group in this compound offer two distinct handles for further chemical modifications, making it an attractive substrate for exploring new catalytic transformations. The development of regioselective cross-coupling reactions is a significant area of interest. For example, palladium-catalyzed reactions could selectively activate the carbon-bromine bond, allowing for the introduction of various aryl, alkyl, or alkynyl groups. nih.gov

Furthermore, the trifluoromethyl group can influence the reactivity of the adjacent C-H bonds, opening possibilities for catalytic C-H functionalization. Transition-metal catalyzed C-H activation could lead to the direct introduction of new functional groups at the α- or β-positions, providing access to a diverse range of derivatives.

Discovery of Unexpected Reactivity Patterns

The interplay between the electron-withdrawing trifluoromethyl group and the adjacent bromine atom can lead to unique and potentially unexpected reactivity patterns. The trifluoromethyl group significantly increases the acidity of the α-proton, which could be exploited in base-mediated reactions.

Research into the radical reactions of similar compounds, such as 2-bromo-3,3,3-trifluoropropene, has shown that they can act as effective radical acceptors. organic-chemistry.org This suggests that this compound could participate in novel radical-mediated transformations, leading to the formation of complex trifluoromethylated structures. The strong carbon-fluorine bonds are generally stable, but under specific catalytic conditions, selective C-F bond activation could also be a potential, albeit challenging, area for discovering new reactivity. researchgate.net

Advanced Applications in Chemical Biology and Proteomics

Fluorinated molecules are increasingly used as probes in chemical biology and proteomics due to their unique properties. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe, allowing for the study of biological systems with minimal background interference. While direct applications of this compound in this area are still emerging, its derivatives hold significant promise.

For example, it can be used to synthesize fluorinated amino acids or other small molecules that can be incorporated into peptides or proteins. These ¹⁹F-labeled biomolecules can then be used to study protein structure, dynamics, and interactions with other molecules using ¹⁹F NMR spectroscopy.

Furthermore, the reactive bromine handle allows for the attachment of this fluorinated motif to other molecules of interest, such as affinity labels or activity-based probes. These probes can be used to identify and study the function of specific proteins within a complex biological mixture, a key aspect of chemical proteomics.

Development of Next-Generation Fluorinated Pharmaceuticals

The introduction of fluorine atoms or trifluoromethyl groups into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity. This compound serves as a valuable building block for the synthesis of novel fluorinated pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4,4,4-trifluorobutanoic acid, and what are their respective yields and limitations?

  • Methodological Answer : Two primary routes are documented:

  • Trifluoromethylation of Precursors : Similar to the enantioselective trifluoromethylation of Garner’s aldehyde to synthesize (2R)-N-Boc-2-amino-4,4,4-trifluorobutanoic acid, this method can yield ~60–75% under optimized conditions. Limitations include stereochemical control and the need for chiral catalysts .
  • Hydrolysis of Brominated Intermediates : As seen in the synthesis of 2-Bromo-4,4'-azi-pentanoyl chloride, brominated intermediates are hydrolyzed to carboxylic acids. Yields depend on reaction pH and temperature, with purification via silica gel chromatography often required .
    • Comparison Table :
MethodYield (%)Key Limitations
Trifluoromethylation60–75Stereochemical control
Hydrolysis of Bromides50–65Side reactions (e.g., decarboxylation)

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Critical for verifying structural integrity, though trifluoromethyl and bromine groups may complicate signal splitting (e.g., 19F^{19}\text{F} NMR for fluorine environments) .
  • LC-MS : Validates molecular weight and purity, particularly for detecting decomposition products.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing effects, but requires high-purity crystals.

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Enantioselective trifluoromethylation, as demonstrated in the synthesis of (2R)-N-Boc-2-amino-4,4,4-trifluorobutanoic acid, uses chiral auxiliaries or catalysts to control stereochemistry .
  • Resolution Techniques : Diastereomeric salt formation or enzymatic resolution can isolate enantiomers post-synthesis.

Q. How do bromine and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the α-carbon, enhancing reactivity in SN2 reactions. Bromine acts as a leaving group but may sterically hinder nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., 4-Bromo-2-chlorophenylacetic acid) show faster reaction rates for the trifluorinated compound .
  • Table of Reactivity :
SubstrateRelative Rate (k)
This compound1.0 (reference)
4-Bromophenylacetic acid0.3

Q. What strategies mitigate decomposition during peptide synthesis using this compound?

  • Methodological Answer :

  • Low-Temperature Conditions : Reduces thermal decomposition (e.g., <0°C for coupling reactions).
  • Protecting Groups : Temporary protection of the carboxylic acid (e.g., tert-butyl esters) prevents unwanted side reactions .
  • Purification : Silica gel chromatography or recrystallization removes impurities that accelerate degradation.

Q. How does the biological activity of this compound compare to non-brominated analogs?

  • Methodological Answer :

  • Metabolic Stability : The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, as seen in studies of 4-(2-Fluorophenyl)-4-oxobutanoic acid derivatives .
  • Enzyme Inhibition : Bromine’s steric bulk may reduce binding affinity in some targets, but fluorine’s electronegativity can improve selectivity.

Data Contradictions and Resolution

  • Synthetic Yields : reports lower yields (~50–65%) for hydrolysis-based routes compared to trifluoromethylation (60–75% in ). This discrepancy highlights the need for condition optimization (e.g., pH, catalysts).
  • Stereochemical Outcomes : While emphasizes enantioselective synthesis, does not address chirality, suggesting divergent applications (e.g., racemic mixtures vs. enantiopure drugs).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,4,4-trifluorobutanoic acid
Reactant of Route 2
2-Bromo-4,4,4-trifluorobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.